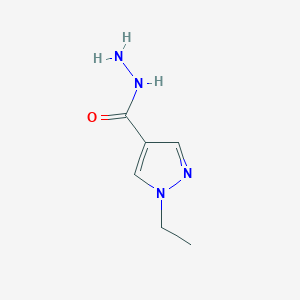

1-ethyl-1H-pyrazole-4-carbohydrazide

Übersicht

Beschreibung

1-Ethyl-1H-pyrazole-4-carbohydrazide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science .

Vorbereitungsmethoden

The synthesis of 1-ethyl-1H-pyrazole-4-carbohydrazide typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often include the use of catalysts such as transition metals or acidic/basic media to facilitate the formation of the pyrazole ring . Industrial production methods may involve multicomponent reactions and the use of green chemistry principles to enhance yield and reduce environmental impact .

Analyse Chemischer Reaktionen

1-Ethyl-1H-pyrazole-4-carbohydrazide undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, often using halogenated compounds as reagents.

Common reagents and conditions used in these reactions include acidic or basic media, solvents like ethanol or methanol, and catalysts such as palladium or platinum . Major products formed from these reactions include various substituted pyrazoles and hydrazides .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that pyrazole derivatives, including 1-ethyl-1H-pyrazole-4-carbohydrazide, exhibit promising anticancer properties. A study demonstrated that specific derivatives showed significant cytotoxicity against various cancer cell lines, with ED50 values indicating potent activity . Notably, compounds related to this class have been shown to inhibit tumor growth effectively.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented. For instance, some studies have highlighted that this compound exhibits anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) in animal models . This makes it a candidate for further investigation in pain management therapies.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored against various pathogens. Research indicates that derivatives of this compound demonstrate moderate bactericidal and bacteriostatic properties against strains like Staphylococcus aureus and Escherichia coli. The structural components of the carbohydrazide moiety significantly influence its antimicrobial activity.

Case Study 1: Synthesis and Biological Evaluation

A study published in a peer-reviewed journal synthesized several new pyrazole-carbohydrazide derivatives based on this compound. The synthesized compounds were evaluated for their biological activities, revealing that some exhibited potent antinociceptive effects, outperforming traditional analgesics like dipyrone .

| Compound Name | Activity Type | ED50 (mg/Kg) |

|---|---|---|

| This compound | Antinociceptive | 1.41 |

| Dipyrone | Antinociceptive | 15.8 |

Case Study 2: Anticancer Properties

In another study focusing on the anticancer potential of pyrazole derivatives, researchers tested several compounds derived from this compound against human cancer cell lines. Results indicated significant inhibition of cell proliferation, with some derivatives showing GI50 values below 10 µM .

| Compound Name | Cell Line Tested | GI50 (µM) |

|---|---|---|

| Derivative A | MCF7 (Breast) | <5 |

| Derivative B | HeLa (Cervical) | <8 |

Wirkmechanismus

The mechanism of action of 1-ethyl-1H-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX), leading to anti-inflammatory effects . It may also interact with DNA and proteins, disrupting cellular processes and exhibiting cytotoxic effects against cancer cells .

Vergleich Mit ähnlichen Verbindungen

1-Ethyl-1H-pyrazole-4-carbohydrazide can be compared with other pyrazole derivatives such as:

1-Phenyl-3-methyl-1H-pyrazole-5-carboxylic acid: Known for its anti-inflammatory properties.

3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.

1H-Pyrazole-4-carboxaldehyde: A versatile intermediate in organic synthesis.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .

Biologische Aktivität

1-Ethyl-1H-pyrazole-4-carbohydrazide (CAS No. 512809-51-7) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, antifungal, and anti-inflammatory research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound possesses a unique chemical structure that contributes to its biological activity. The molecular formula is , and it features a pyrazole ring substituted with an ethyl group and a carbohydrazide moiety. This structure is significant for its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This inhibition leads to anti-inflammatory effects, making it a candidate for further pharmacological studies .

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans .

Antimicrobial and Antifungal Activity

A series of studies have evaluated the antimicrobial efficacy of this compound:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Pseudomonas aeruginosa | Inhibition observed | |

| Candida albicans | Moderate inhibition |

These studies utilized standard methods for assessing microbial growth inhibition, such as disk diffusion and minimum inhibitory concentration (MIC) assays.

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can significantly reduce inflammatory markers. For example, compounds derived from this structure exhibited up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at specific concentrations compared to standard anti-inflammatory drugs like dexamethasone .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Study on Antimicrobial Properties : A recent study synthesized various derivatives of pyrazole compounds, including this compound. The derivatives were tested against multiple bacterial strains, showing promising results in inhibiting growth at low concentrations .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of this compound, revealing its effectiveness in reducing edema in animal models. The study compared its effects with established non-steroidal anti-inflammatory drugs (NSAIDs) and found comparable efficacy with fewer side effects .

Eigenschaften

IUPAC Name |

1-ethylpyrazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-2-10-4-5(3-8-10)6(11)9-7/h3-4H,2,7H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZPIIOFDLASCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407840 | |

| Record name | 1-ethylpyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512809-51-7 | |

| Record name | 1-Ethyl-1H-pyrazole-4-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=512809-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-ethylpyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.